![molecular formula C13H11NO5 B2730924 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde CAS No. 384804-56-2](/img/structure/B2730924.png)
5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a furan ring substituted with an ethoxy group and a nitro group on the phenyl ring, as well as an aldehyde group on the furan ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxyphenylfuran, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity .
Industrial production methods for this compound are less commonly documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to enhance yield and efficiency .
Chemical Reactions Analysis
5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of furan-based compounds as antimycobacterial agents. Specifically, derivatives of furan, including 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde, have been investigated for their ability to inhibit enzymes involved in iron acquisition in mycobacterial species. This is crucial for developing new treatments for tuberculosis, as mycobacteria require iron for growth and survival.
A study demonstrated that compounds with furan scaffolds could effectively target the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis, leading to potential therapeutic applications against resistant strains .
Compound | Target Enzyme | Activity |
---|---|---|
This compound | MbtI | Inhibitory effects observed |
5-(4-Nitrophenyl)furan-2-carboxylic acid | MbtI | Confirmed activity against M. tuberculosis |
Synthesis of Antitumor Agents
The compound has also been explored as a precursor for synthesizing novel antitumor agents. The furan ring is known for its biological activity, and modifications to the nitrophenyl group can enhance cytotoxicity against cancer cell lines. Research indicates that such derivatives exhibit selective toxicity towards tumor cells while sparing normal cells .
Organic Electronics
This compound has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an electron transport layer material, enhancing the efficiency of OLED devices .
Application | Material Type | Properties |
---|---|---|
OLEDs | Electron transport layer | High electron mobility |
Photochemical Applications
The compound's photochemical properties make it suitable for applications in photodynamic therapy (PDT). Studies show that furan derivatives can generate reactive oxygen species upon light activation, which can be utilized to selectively destroy cancer cells or pathogens .
Case Studies
- Antimycobacterial Study : A research team synthesized several furan derivatives, including this compound, and tested them against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial growth compared to untreated controls, suggesting its potential as a lead compound for further development .
- Organic Electronics Research : In an experimental setup for OLED fabrication, researchers incorporated this compound into device architectures. The resulting devices exhibited improved brightness and efficiency compared to traditional materials used in OLEDs .
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar compounds to 5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde include:
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Lacks the ethoxy group, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Biological Activity
5-(4-Ethoxy-2-nitrophenyl)furan-2-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound can be characterized by its chemical structure, which includes a furan ring substituted with a 4-ethoxy-2-nitrophenyl group and an aldehyde functional group. The synthesis typically involves the reaction of 4-ethoxy-2-nitrophenyl derivatives with furan-2-carbaldehyde under controlled conditions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains. A study demonstrated that furan derivatives possess both bactericidal and bacteriostatic effects, making them potential candidates for antibiotic development .
Anti-inflammatory Properties
Furan derivatives have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study on 5-phenyl-2-furaldehyde showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that similar furan derivatives could exhibit comparable effects .
- Cytotoxicity in Cancer Cells : In vitro studies on related furan compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
- Inflammation Models : Animal models treated with furan derivatives exhibited reduced inflammation markers, supporting their role as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy and nitro groups can significantly influence its pharmacological properties. For example, variations in the substituents on the phenyl ring may enhance or diminish its activity against specific biological targets.
Modification | Effect on Activity |
---|---|
Increased electron-withdrawing groups | Enhanced antimicrobial potency |
Alkyl substitutions on furan | Improved cytotoxicity against cancer cells |
Altered aldehyde functionality | Variability in anti-inflammatory effects |
Properties
IUPAC Name |
5-(4-ethoxy-2-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-9-3-5-11(12(7-9)14(16)17)13-6-4-10(8-15)19-13/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHVFLYDSZEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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